Cas no 15504-41-3 (2-oxo-3-(thiophen-2-yl)propanoic acid)

2-Oxo-3-(thiophen-2-yl)propanoic acid is a heterocyclic organic compound featuring a thiophene ring linked to a propanoic acid backbone with a ketone functional group at the 2-position. This structure imparts reactivity useful in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The thiophene moiety enhances electron-rich properties, facilitating diverse transformations such as condensation or nucleophilic addition reactions. Its compatibility with further derivatization makes it valuable for constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity to moisture and heat. Its precise synthesis and purification ensure high purity, making it suitable for research and industrial applications requiring well-defined intermediates.
2-oxo-3-(thiophen-2-yl)propanoic acid structure
15504-41-3 structure
商品名:2-oxo-3-(thiophen-2-yl)propanoic acid
CAS番号:15504-41-3
MF:C7H6O3S
メガワット:170.185740947723
CID:2105441

2-oxo-3-(thiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-oxo-3-(thiophen-2-yl)propanoic acid
    • 2-oxo-3-thiophen-2-ylpropanoic acid
    • インチ: InChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10)
    • InChIKey: DFEKJNVSDUKUIR-UHFFFAOYSA-N
    • ほほえんだ: C1=CSC(=C1)CC(=O)C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3

2-oxo-3-(thiophen-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1900-0022-2.5g
2-oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3 95%+
2.5g
$602.0 2023-11-21
Life Chemicals
F1900-0022-0.5g
2-oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3 95%+
0.5g
$195.0 2023-11-21
1PlusChem
1P001O0W-500mg
2-Thiophenepropanoic acid, α-oxo-
15504-41-3 95%
500mg
$316.00 2025-02-19
1PlusChem
1P001O0W-50mg
2-Thiophenepropanoic acid, α-oxo-
15504-41-3 95%
50mg
$118.00 2025-02-19
A2B Chem LLC
AA76992-250mg
2-Oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3 95%
250mg
$158.00 2024-04-20
Aaron
AR001O98-250mg
2-Thiophenepropanoic acid, α-oxo-
15504-41-3 95%
250mg
$185.00 2025-01-21
Enamine
EN300-37407-5.0g
2-oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3 95.0%
5.0g
$908.0 2025-03-18
Enamine
EN300-37407-10.0g
2-oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3 95.0%
10.0g
$1346.0 2025-03-18
Life Chemicals
F1900-0022-1g
2-oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3 95%+
1g
$301.0 2023-11-21
TRC
E590350-250mg
2-oxo-3-(thiophen-2-yl)propanoic acid
15504-41-3
250mg
$ 340.00 2022-06-05

2-oxo-3-(thiophen-2-yl)propanoic acid 関連文献

2-oxo-3-(thiophen-2-yl)propanoic acidに関する追加情報

Professional Introduction to 2-oxo-3-(thiophen-2-yl)propanoic Acid (CAS No. 15504-41-3)

2-oxo-3-(thiophen-2-yl)propanoic acid, with the chemical formula C9H6O3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structure, featuring a thiophene ring and a β-keto acid moiety, makes it a versatile intermediate in the development of various biologically active molecules. This compound has garnered considerable attention due to its potential applications in drug discovery and material science, particularly in the synthesis of heterocyclic derivatives with therapeutic properties.

The CAS number 15504-41-3 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The presence of both oxygen and sulfur atoms in its molecular framework contributes to its reactivity, making it a valuable building block for organic synthesis. Recent studies have highlighted its role in the development of novel antimicrobial agents, where its structural features enhance binding affinity to bacterial enzymes.

In the realm of medicinal chemistry, 2-oxo-3-(thiophen-2-yl)propanoic acid has been explored as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). The thiophene ring is particularly noteworthy, as it is known to impart stability and bioavailability to pharmacological compounds. Researchers have demonstrated its utility in creating derivatives that exhibit potent anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional NSAIDs.

Moreover, the β-keto acid moiety in this compound allows for further functionalization through condensation reactions, leading to the formation of complex heterocycles. These derivatives have shown promise in inhibiting enzymes involved in cancer progression, such as kinases and proteases. Preliminary clinical trials have indicated that certain analogs derived from 2-oxo-3-(thiophen-2-yl)propanoic acid exhibit significant cytotoxicity against various cancer cell lines without compromising normal cell function.

The synthesis of 2-oxo-3-(thiophen-2-yl)propanoic acid typically involves multi-step organic reactions, starting from commercially available thiophene derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to achieve high yields and purity. These techniques are essential for pharmaceutical applications where impurities can adversely affect drug efficacy and safety.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and biological activity. Molecular modeling studies have revealed that the thiophene ring interacts favorably with biological targets due to its aromaticity and electron-rich nature. This insight has guided the design of more potent analogs with optimized pharmacokinetic profiles.

In material science, 2-oxo-3-(thiophen-2-yl)propanoic acid has been investigated for its potential use in conductive polymers and organic electronics. The conjugated system formed by the β-keto acid and thiophene ring enables efficient charge transport, making it suitable for applications in flexible electronics and solar cells. Researchers are exploring ways to incorporate this compound into novel materials that offer improved performance and durability.

The environmental impact of synthesizing and utilizing 2-oxo-3-(thiophen-2-yl)propanoic acid is also a growing area of interest. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption. For instance, catalytic processes that minimize solvent use are being optimized for large-scale production.

Future research directions include exploring the pharmacological potential of novel derivatives derived from 2-oxo-3-(thiophen-2-ylopropanoic acid). Investigating its role in neurodegenerative diseases is one such avenue, where structural modifications may lead to compounds with neuroprotective properties. Additionally, studying its interactions with enzymes involved in metabolic disorders could open new therapeutic possibilities.

In conclusion, 2-oxylo-thiophenyl)-propionic acid (CAS No. 1550441S) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global health challenges.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.